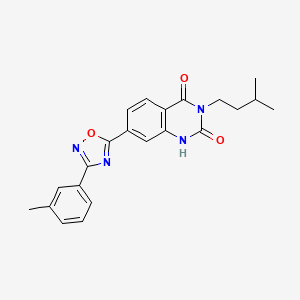

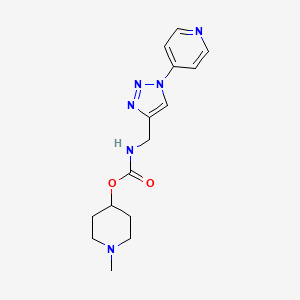

3-isopentyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-isopentyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess various biological and physiological effects, making it a promising candidate for use in various fields of research.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Quinazoline-2,4-dione derivatives have been synthesized and characterized for various biological activities. For instance, research has demonstrated the antitumor activity of novel 1,2,4-oxadiazole natural product analogs, highlighting the significant potential of these compounds in cancer research. These compounds, including ones with modifications on the quinazoline-2,4-dione scaffold, have been evaluated against a panel of cell lines, showcasing their therapeutic potential (Maftei et al., 2013).

Applications in Medicinal Chemistry

The versatility of quinazoline-2,4-dione derivatives extends to medicinal chemistry, where they serve as core scaffolds for bioactive molecules. Innovative synthetic methods have been developed to create substituted quinazoline-2,4-dione derivatives, enabling the exploration of new therapeutic agents with improved efficacy and reduced environmental impact (Gondi et al., 2021).

Antimalarial Activity

Quinazoline-2,4-dione hybrids have been synthesized and evaluated for antimalarial activity, illustrating the compound's potential in addressing global health challenges. These studies involve in silico molecular docking to identify compounds with high binding affinity to target enzymes in Plasmodium falciparum, the parasite responsible for malaria (Abdelmonsef et al., 2020).

Herbicidal Applications

Research into triketone-containing quinazoline-2,4-dione derivatives has uncovered their potential as novel herbicides. These compounds have been synthesized and evaluated for their activity against various weeds, demonstrating the agricultural applications of quinazoline-2,4-dione derivatives (Wang et al., 2014).

Chemical Synthesis and Environmental Considerations

Efforts to synthesize quinazoline-2,4-dione derivatives using environmentally friendly methods have been highlighted. These approaches include using carbon dioxide as a reactant, showcasing the commitment to green chemistry in the synthesis of these compounds (Vessally et al., 2017).

Propiedades

IUPAC Name |

3-(3-methylbutyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-13(2)9-10-26-21(27)17-8-7-16(12-18(17)23-22(26)28)20-24-19(25-29-20)15-6-4-5-14(3)11-15/h4-8,11-13H,9-10H2,1-3H3,(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMWXZCOGKVKJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isopentyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

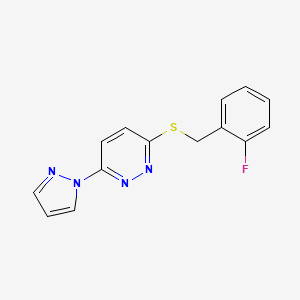

![5-(4-Methylphenyl)-3-[5-(pyrrolidin-1-ylcarbonyl)-2-thienyl]-1,2,4-oxadiazole](/img/structure/B2419227.png)

![1-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2419233.png)

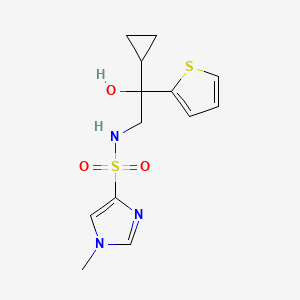

![3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine](/img/structure/B2419235.png)

![7-chloro-N-(2,5-diethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2419236.png)

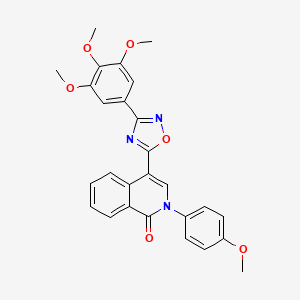

![Ethyl 4-[[6,7-dimethoxy-2-(2-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2419241.png)

![Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2419243.png)

![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol](/img/structure/B2419244.png)